5-Ethylthiophene-2-carbaldehyde
Overview
Description
5-Ethylthiophene-2-carbaldehyde: is an organic compound with the molecular formula C7H8OS . It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an ethyl group at the 5-position and an aldehyde group at the 2-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Hinsberg Synthesis: This method involves the cyclization of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods:
- Industrial production of 5-ethylthiophene-2-carbaldehyde typically involves the use of these synthetic routes under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for electrophilic substitution include halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
Chemistry:
- 5-Ethylthiophene-2-carbaldehyde is used as an intermediate in the synthesis of various thiophene-based compounds .
Biology:
- Thiophene derivatives, including this compound, have shown potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Medicine:
- Thiophene-based compounds are being explored for their potential use in pharmaceuticals due to their diverse biological activities .
Industry:
Mechanism of Action
The mechanism of action of 5-ethylthiophene-2-carbaldehyde is primarily related to its ability to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Thiophenecarboxaldehyde: Similar structure but lacks the ethyl group at the 5-position.
5-Methylthiophene-2-carbaldehyde: Similar structure but has a methyl group instead of an ethyl group at the 5-position.
5-Propylthiophene-2-carbaldehyde: Similar structure but has a propyl group instead of an ethyl group at the 5-position.
Uniqueness:
- The presence of the ethyl group at the 5-position of 5-ethylthiophene-2-carbaldehyde imparts unique chemical and physical properties compared to its analogs. This structural variation can influence the compound’s reactivity, biological activity, and potential applications .
Properties
IUPAC Name |
5-ethylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-2-6-3-4-7(5-8)9-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQXZICUPGZTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068004 | |
Record name | 2-Thiophenecarboxaldehyde, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36880-33-8 | |
Record name | 5-Ethyl-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36880-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2-thiophenecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036880338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxaldehyde, 5-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiophenecarboxaldehyde, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethylthiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYL-2-THIOPHENECARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I907X809K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 5-Ethylthiophene-2-carbaldehyde?
A1: this compound is primarily recognized as a flavoring agent. Research indicates its use in various food products to enhance taste and aroma. []
Q2: Has the European Food Safety Authority (EFSA) evaluated the safety of this compound for its use in food?
A2: Yes, the EFSA conducted a safety assessment of this compound alongside other flavoring substances. They concluded that at estimated dietary intake levels, based on the Maximised Survey-derived Daily Intake (MSDI) approach, this compound does not raise safety concerns. []
Q3: Are there any other potential applications for this compound besides its use as a flavoring agent?
A3: While primarily known for its flavoring properties, research suggests this compound may serve as an intermediate in the synthesis of other compounds. For instance, it could be used in developing pharmaceuticals or fine chemicals. []
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